n-Ethyl-1h-indol-4-amine
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Overview
Description
n-Ethyl-1h-indol-4-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indole derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Ethyl-1h-indol-4-amine typically involves the alkylation of 1h-indol-4-amine with ethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and ethyl iodide (C2H5I) as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: n-Ethyl-1h-indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding indole-4-carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring undergoes substitution at the nitrogen or carbon positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides (e.g., ethyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Indole-4-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Alkylated or acylated indole derivatives.
Scientific Research Applications
n-Ethyl-1h-indol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of n-Ethyl-1h-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions. Additionally, its ability to form hydrogen bonds and participate in π-π interactions contributes to its biological activity.
Comparison with Similar Compounds
n-Ethyl-1h-indol-4-amine can be compared with other indole derivatives such as:
1h-Indol-3-yl-acetic acid: Known for its role as a plant hormone (indole-3-acetic acid).
1h-Indol-3-yl-methanol: Used in the synthesis of various pharmaceuticals.
1h-Indol-3-yl-acetonitrile: Explored for its potential anticancer properties.
The uniqueness of this compound lies in its specific ethyl substitution at the nitrogen position, which can influence its reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
N-ethyl-1H-indol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-11-9-4-3-5-10-8(9)6-7-12-10/h3-7,11-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJYQSSBJGWIFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC2=C1C=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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